molecular formula C13H20ClNO2 B1390138 (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1185300-98-4

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No.: B1390138
CAS No.: 1185300-98-4
M. Wt: 257.75 g/mol
InChI Key: AMOUEZWYFPIFCE-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO2 and its molecular weight is 257.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Dicarboxylic Acid Amides and Diamides

This compound is used as a base for synthesizing various N,N'-disubstituted oxamides and N-Aryloxamides through condensation reactions. This has implications in creating new molecular frameworks for potential applications in medicinal chemistry and material science (Aghekyan et al., 2018).

Synthesis of p-Aminobenzoic Acid Diamides

This compound is also involved in the synthesis of p-aminobenzoic acid diamides. The process involves acylation reactions with various amines, leading to the formation of diamides. This synthesis route is significant for developing new compounds with potential pharmacological applications (Agekyan & Mkryan, 2015).

Antimicrobial and Anticoccidial Activities

Studies have shown that derivatives of this compound exhibit antimicrobial activities. For instance, 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one have been found to display significant in vitro antimicrobial activity. Additionally, these derivatives have been used as coccidiostats, demonstrating potential in veterinary medicine (Georgiadis, 1976).

Synthesis of Novel R1, R2 Substituted Compounds with Anti-Diabetic Activity

Recent research involves synthesizing new compounds by reacting derivatives of this chemical with various reagents, leading to compounds with moderate anti-diabetic activity. This suggests its role in developing new therapeutic agents for diabetes treatment (Vaddiraju et al., 2022).

Photocytotoxicity in Red Light

Iron(III) complexes involving derivatives of this compound have been synthesized and studied for their photocytotoxic properties. These complexes show promising activity in generating reactive oxygen species and inducing apoptosis under red light, which is relevant in developing new cancer treatment methods (Basu et al., 2014).

Properties

IUPAC Name

[4-(4-methoxyphenyl)oxan-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13;/h2-5H,6-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOUEZWYFPIFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669462
Record name 1-[4-(4-Methoxyphenyl)oxan-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-98-4
Record name 1-[4-(4-Methoxyphenyl)oxan-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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